[2-hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] 4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate
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Overview
Description
The compound [2-hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] 4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate is a complex organic molecule with multiple functional groups, including hydroxyl, methoxy, and oxo groups
Mechanism of Action
Bafilomycin B1, also known as [2-Hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] 4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate, is a macrolide antibiotic isolated from Streptomyces sp . This compound exhibits a wide range of biological activities and has a significant impact on various cellular processes.
Target of Action
The primary target of Bafilomycin B1 is the V-type proton ATPase catalytic subunit A . This enzyme is a membrane-spanning proton pump that acidifies either the extracellular environment or intracellular organelles such as the lysosome of animal cells or the vacuole of plants and fungi .
Mode of Action
Bafilomycin B1 acts as an inhibitor of the V-type proton ATPase catalytic subunit A . By inhibiting this enzyme, Bafilomycin B1 disrupts the normal functioning of the proton pump, thereby affecting the acidification process within the cell .
Biochemical Pathways
The inhibition of the V-type proton ATPase by Bafilomycin B1 affects various biochemical pathways within the cell. For instance, it disrupts the normal functioning of lysosomes and vacuoles, which play crucial roles in processes such as protein degradation, autophagy, and endocytosis .
Result of Action
The inhibition of the V-type proton ATPase by Bafilomycin B1 can lead to significant changes in cellular processes. For example, it can disrupt autophagy, a cellular process involved in the degradation and recycling of cellular components . This disruption can have profound effects on cellular health and function.
Action Environment
The action of Bafilomycin B1 can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the V-type proton ATPase and, consequently, the efficacy of Bafilomycin B1 . Additionally, the stability of Bafilomycin B1 may be affected by factors such as temperature and light exposure.
Biochemical Analysis
Biochemical Properties
Bafilomycin B1 is a specific inhibitor of vacuolar-type H±ATPase (V-ATPase) . V-ATPase is a membrane-spanning proton pump that acidifies either the extracellular environment or intracellular organelles . The inhibition of V-ATPase by Bafilomycin B1 can induce a cellular stress response, including autophagy and eventual apoptosis .
Cellular Effects
Bafilomycin B1 has been found to act as ionophores, transporting potassium K+ across biological membranes and leading to mitochondrial damage and cell death . It specifically targets the vacuolar-type H±ATPase (V-ATPase) enzyme . At higher micromolar concentrations, Bafilomycin B1 also acts on P-type ATPases .
Molecular Mechanism
Bafilomycin B1 binds with nanomolar efficiency to the V o c subunit of the V-ATPase complex and inhibits proton translocation . This inhibition of V-ATPase can induce a cellular stress response, including autophagy and eventual apoptosis .
Temporal Effects in Laboratory Settings
The effects of Bafilomycin B1 on cells can change over time. For instance, treatment of fasted trout hepatocytes with Bafilomycin B1 lowered the mRNA levels of many of the gluconeogenesis-related genes and increased those of genes involved in intracellular lipid stores .
Metabolic Pathways
Bafilomycin B1 is involved in the metabolic pathway of proton transport across membranes via the inhibition of V-ATPase . This can affect the acidification of the extracellular environment or intracellular organelles .
Transport and Distribution
Bafilomycin B1 is transported and distributed within cells and tissues via its interaction with V-ATPase . It can affect the acidification of the extracellular environment or intracellular organelles .
Subcellular Localization
Bafilomycin B1 localizes to the V-ATPase enzyme, a membrane-spanning proton pump that acidifies either the extracellular environment or intracellular organelles . This includes the lysosome of animal cells or the vacuole of plants and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial steps typically involve the formation of the core structure through cyclization reactions, followed by the introduction of various functional groups through substitution and addition reactions. Common reagents used in these steps include strong acids or bases, oxidizing agents, and protective groups to ensure the stability of intermediate products.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than batch reactors. Additionally, the use of catalysts to improve reaction efficiency and selectivity would be crucial in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the oxo groups would yield additional hydroxyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activity. The presence of multiple hydroxyl and oxo groups suggests that it could interact with various biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its complex structure and multiple functional groups suggest that it could have multiple mechanisms of action, making it a potential candidate for drug development.
Industry
In industry, this compound could be used as a precursor for the synthesis of other valuable chemicals. Its multiple functional groups make it a versatile starting material for the production of a wide range of products.
Comparison with Similar Compounds
Similar Compounds
- [2-hydroxy-3,5-dimethoxy-4-oxo-4H-chromen-2-yl]phenyl β-D-glucopyranoside
- 4H-1-Benzopyran-4-one, 2-[3-(β-D-glucopyranosyloxy)-2-hydroxyphenyl]-5-hydroxy-7,8-dimethoxy-
Uniqueness
This compound is unique due to its complex structure and the presence of multiple functional groups
Properties
CAS No. |
88899-56-3 |
---|---|
Molecular Formula |
C44H65NO13 |
Molecular Weight |
816.0 g/mol |
IUPAC Name |
[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C44H65NO13/c1-23(2)41-28(7)35(56-37(49)18-17-36(48)45-38-31(46)15-16-32(38)47)22-44(53,58-41)30(9)40(51)29(8)42-33(54-10)14-12-13-24(3)19-26(5)39(50)27(6)20-25(4)21-34(55-11)43(52)57-42/h12-14,17-18,20-21,23,26-30,33,35,39-42,46,50-51,53H,15-16,19,22H2,1-11H3,(H,45,48)/b14-12+,18-17+,24-13+,25-20+,34-21-/t26-,27+,28-,29-,30-,33-,35+,39-,40+,41+,42+,44+/m0/s1 |
InChI Key |
KFUFLYSBMNNJTF-ANDWMEETSA-N |
Isomeric SMILES |
C[C@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)/C |
SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C |
Canonical SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C |
Appearance |
White powder |
Synonyms |
Setamycin |
Origin of Product |
United States |
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